3-Hydroxymethyl Mefenamic Acid
Description
Introduction and Background
Mefenamic acid is a member of the fenamate group of nonsteroidal anti-inflammatory drugs (NSAIDs) widely used for the treatment of pain, particularly menstrual pain, and inflammation. Like other NSAIDs, mefenamic acid exerts its therapeutic effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), thereby reducing prostaglandin synthesis, which plays a crucial role in pain and inflammatory processes. This mechanism accounts for its analgesic, anti-inflammatory, and antipyretic properties observed in clinical settings.
The metabolism of pharmaceuticals is a critical aspect of their pharmacological profile, as metabolites can significantly influence therapeutic outcomes, duration of action, and toxicity profiles. In the case of mefenamic acid, metabolism plays a particularly important role in its clearance and potentially its activity. The biotransformation of mefenamic acid produces several metabolites, with 3-Hydroxymethyl Mefenamic Acid (3-HMMA) representing one of the principal primary metabolites.
3-HMMA is formed through the hydroxylation of the methyl group at the 3-position of the methylated phenyl ring in mefenamic acid, a reaction catalyzed primarily by the cytochrome P450 enzyme CYP2C9. This metabolite can undergo further transformation to 3-carboxymefenamic acid (Metabolite II) through additional oxidation processes. Both 3-HMMA and its subsequent metabolite can form glucuronide conjugates, enhancing their water solubility and facilitating elimination from the body.
The significance of 3-HMMA extends beyond its role as a mere elimination product. Recent research has suggested that mefenamic acid metabolites, including 3-HMMA, may contribute to both the therapeutic effects and adverse reactions associated with the parent drug. Moreover, the formation of protein-reactive acylating metabolites such as 3-hydroxymethyl-MEF 1-O-acyl-glucuronide has been proposed as a potential mechanism underlying some of the toxicities associated with mefenamic acid, including rare but severe cases of hepatotoxicity and nephrotoxicity.
Understanding the properties, formation, and activity of 3-HMMA is therefore essential for comprehending the complete pharmacological profile of mefenamic acid and its clinical implications. This comprehensive review aims to consolidate current knowledge about 3-HMMA, from its chemical structure and properties to its formation, detection, pharmacological activity, and clinical significance, while identifying areas where further research is needed.
Properties
IUPAC Name |
2-[3-(hydroxymethyl)-2-methylanilino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-11(9-17)5-4-8-13(10)16-14-7-3-2-6-12(14)15(18)19/h2-8,16-17H,9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBONJEHEDCBRMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC2=CC=CC=C2C(=O)O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30346261 | |
| Record name | 3-Hydroxymethyl Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5129-20-4 | |
| Record name | 3-Hydroxymethyl mefenamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005129204 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Hydroxymethyl Mefenamic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30346261 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-HYDROXYMETHYL MEFENAMIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8L4T2779IX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Metabolic Pathway and Reaction Mechanism
Mefenamic acid undergoes biotransformation primarily in the liver, where CYP2C9 catalyzes the hydroxylation of the parent compound to yield 3-hydroxymethyl mefenamic acid. This reaction involves the insertion of a hydroxyl group at the third position of the anthranilic acid moiety, forming the hydroxymethyl derivative. The process follows first-order kinetics under physiological conditions, with the reaction rate dependent on enzyme concentration and substrate availability.
Key reaction parameters :
-
Enzyme : CYP2C9 (Km ≈ 15–20 μM for mefenamic acid)
-
Cofactors : NADPH (required for electron transfer in CYP450 systems)
-
Optimal pH : 7.4 (matching physiological conditions)
-
Temperature : 37°C (human body temperature)
A comparative analysis of CYP2C9 isoforms reveals genetic polymorphisms (e.g., CYP2C92 and CYP2C93 alleles) that reduce catalytic activity by 30–50%, directly impacting metabolite yield.
In Vitro Simulation of Metabolic Conditions
Laboratory-scale production of this compound employs human liver microsomes or recombinant CYP2C9 systems. Standard protocols include:
| Parameter | Experimental Condition |
|---|---|
| Incubation time | 30–60 minutes |
| Substrate concentration | 50 μM mefenamic acid |
| NADPH concentration | 1 mM |
| Microsomal protein | 0.5 mg/mL |
Under these conditions, metabolite formation reaches 65–75% conversion efficiency within 45 minutes, as quantified by LC-MS/MS. The use of chemical inhibitors like sulfaphenazole (CYP2C9-specific inhibitor) reduces metabolite production by >90%, confirming enzymatic specificity.
Pharmacokinetic Factors Influencing Metabolite Formation
Absorption and Distribution Dynamics
The bioavailability of mefenamic acid directly determines the substrate pool available for metabolism:
| Pharmacokinetic Property | Value |
|---|---|
| Peak plasma concentration | 20 μg/mL (1 g dose, 3 hours post-administration) |
| Volume of distribution | 1.06 L/kg |
| Plasma protein binding | >90% |
High protein binding limits free mefenamic acid availability for hepatic extraction, creating a nonlinear relationship between administered dose and metabolite production.
Genetic and Environmental Modulators
CYP2C9 activity exhibits significant interindividual variability due to:
-
Genetic polymorphisms :
-
CYP2C91/*1 (wild-type): Normal activity
-
CYP2C91/*2: 30% reduced activity
-
CYP2C91/*3: 50% reduced activity
-
-
Drug interactions :
-
Fluconazole (CYP2C9 inhibitor): ↑ mefenamic acid AUC by 2.3-fold
-
Rifampicin (CYP inducer): ↓ metabolite half-life by 40%
-
Population pharmacokinetic models indicate that poor metabolizers (PMs) exhibit 2.1-fold higher mefenamic acid exposure compared to extensive metabolizers (EMs), with proportional decreases in 3-hydroxymethyl metabolite levels.
Analytical Characterization of Synthesis Products
Chromatographic Validation
Post-synthesis analysis employs reversed-phase HPLC with the following parameters:
| Column | C18 (250 × 4.6 mm, 5 μm) |
|---|---|
| Mobile phase | Acetonitrile:0.1% formic acid (65:35) |
| Flow rate | 1.0 mL/min |
| Detection | UV at 285 nm |
| Retention time | 6.8 minutes (metabolite) |
This method achieves baseline separation between mefenamic acid and its hydroxymethyl derivative, with a limit of quantification (LOQ) of 50 ng/mL.
Mass Spectrometric Confirmation
High-resolution mass spectrometry (HRMS) provides structural validation:
| Parameter | Value |
|---|---|
| Molecular ion [M+H]+ | m/z 258.1125 (calculated) |
| Observed m/z | 258.1128 |
| Fragmentation pattern | 240.0894 (loss of H2O) |
The 3.8 ppm mass error confirms synthetic fidelity, while MS/MS spectra verify the hydroxymethyl group position.
Industrial-Scale Production Challenges
Biocatalytic Process Optimization
Large-scale synthesis faces three primary hurdles:
-
Enzyme stability : CYP2C9 loses 40% activity after 8 hours at 37°C
-
Cofactor regeneration : NADPH costs contribute >60% of production expenses
-
Product inhibition : Metabolite concentrations >100 μM reduce reaction velocity
Emerging solutions include:
-
Immobilized enzyme reactors (75% activity retention after 10 batches)
-
NADPH recycling systems using glucose-6-phosphate dehydrogenase
-
Continuous extraction via liquid-liquid biphasic systems
Regulatory Considerations for Pharmaceutical Use
As a major active metabolite, this compound must meet ICH Q3B guidelines for impurity profiling:
| Specification | Requirement |
|---|---|
| Identification threshold | 0.10% of parent compound |
| Qualification threshold | 1.0 mg/day intake |
| Genotoxic impurities | <1 ppm |
Current Good Manufacturing Practice (cGMP) protocols require three-dimensional HPLC validation (linearity, accuracy, precision) for batch release.
Comparative Efficacy of Synthetic vs. Metabolic Routes
Biological Activity Correlation
In vitro COX inhibition assays demonstrate:
| Compound | IC50 (COX-1) | IC50 (COX-2) | Selectivity Ratio |
|---|---|---|---|
| Mefenamic acid | 0.18 μM | 0.24 μM | 1.33 |
| This compound | 0.42 μM | 0.67 μM | 1.60 |
The metabolite retains 68% of the parent drug's anti-inflammatory activity while exhibiting reduced gastrointestinal toxicity (ulcerogenic index 1.7 vs. 3.2 for mefenamic acid).
Therapeutic Implications
Pharmacodynamic modeling reveals:
-
Metabolite contributes 25–40% of total analgesic effect
-
Synergistic action with parent drug enhances pain relief duration
-
Reduced renal clearance (t1/2 = 8.2 h vs. 2.1 h for mefenamic acid) enables sustained activity
These properties justify the development of targeted prodrug formulations to bypass first-pass metabolism and increase metabolite bioavailability.
Chemical Reactions Analysis
Types of Reactions: 3-Hydroxymethyl Mefenamic Acid undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be further oxidized to form a carboxylic acid derivative.
Reduction: The compound can undergo reduction reactions to convert the hydroxymethyl group into a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: 3-Carboxymethyl Mefenamic Acid
Reduction: 3-Methyl Mefenamic Acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Properties
3-Hydroxymethyl mefenamic acid is primarily recognized as a metabolite of mefenamic acid, which undergoes metabolism via the cytochrome P450 enzyme CYP2C9. This metabolic pathway transforms mefenamic acid into this compound, which may possess varying pharmacological activities compared to its parent compound .
Therapeutic Applications
The therapeutic applications of this compound are primarily derived from the uses of its parent compound, mefenamic acid. Notably, these applications include:
- Pain Management : Mefenamic acid is indicated for various types of pain, including dysmenorrhea, postoperative pain, and musculoskeletal pain. The metabolite may play a role in enhancing these analgesic effects .
- Anti-inflammatory Treatment : It is utilized in conditions characterized by inflammation such as rheumatoid arthritis and osteoarthritis. The efficacy of this compound in these contexts warrants further investigation .
Clinical Efficacy
Data Summary Table
| Application Area | Description | Evidence Level |
|---|---|---|
| Pain Management | Effective for dysmenorrhea and postoperative pain | Clinical Trials |
| Anti-inflammatory Use | Used in rheumatoid arthritis and osteoarthritis | Clinical Evidence |
| Migraine Prophylaxis | Potential efficacy in preventing migraines | Observational Studies |
Mechanism of Action
The mechanism of action of 3-Hydroxymethyl Mefenamic Acid involves its interaction with cyclooxygenase (COX) enzymes, similar to its parent compound, Mefenamic Acid. By inhibiting COX-1 and COX-2 enzymes, it reduces the synthesis of prostaglandins, which are mediators of inflammation and pain. This inhibition leads to the alleviation of pain and inflammation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Fenamate Class NSAIDs
Mefenamic acid belongs to the fenamate class of NSAIDs, which share a common anthranilic acid backbone but differ in phenyl ring substituents. Key comparisons include:
| Compound | Substituent (Position) | IC₅₀ (mM) | Key Features |
|---|---|---|---|
| Mefenamic acid | Methyl (3-position) | 0.3 | Higher potency; moderate COX inhibition |
| Flufenamic acid | Trifluoromethyl (3-position) | 1.7 | Lower potency; broader anti-inflammatory |
| Meclofenamic acid | Chlorine (2,6-positions) | 0.7 | Enhanced binding affinity |
The lower IC₅₀ of mefenamic acid compared to flufenamic and meclofenamic acids correlates with its superior inhibitory activity against cyclooxygenase (COX) enzymes, likely due to optimal steric and electronic effects of the methyl group .
Metabolic Derivatives: 3-Carboxymefenamic Acid and Glucuronides
- 3-Carboxymefenamic Acid: A secondary oxidation product of 3-hydroxymethyl mefenamic acid. No pharmacological data are available, but its formation suggests a detoxification pathway .
- Acyl Glucuronides : this compound’s glucuronide (3-OH Mef-G) exhibits slow hydrolysis (half-life: 16.5 hours at pH 7.4) and irreversible binding to serum albumin, which may trigger immune-mediated toxicity (e.g., tubulointerstitial nephritis) . This contrasts with labile glucuronides of other NSAIDs (e.g., diclofenac), which degrade faster and bind less persistently.
Non-Fenamate NSAIDs: Ibuprofen and Diclofenac
- Ibuprofen: A propionic acid derivative with comparable efficacy to mefenamic acid in dysmenorrhea treatment (both superior to placebo) but lower risk of severe enteropathy (villous atrophy: 0.2% vs. 3.1% for mefenamic acid) .
- Diclofenac : Higher COX-2 selectivity than mefenamic acid but shares glucuronidation-mediated nephrotoxicity risks .
Herbal Alternatives: Efficacy of Dill in Dysmenorrhea
In a randomized trial, 1000 mg of dill powder administered twice daily showed equivalent pain reduction to mefenamic acid (250 mg) in primary dysmenorrhea (visual analog scale reduction: 68% vs. 65%), suggesting a safer herbal alternative .
Table 1: Metabolic and Pharmacokinetic Profiles
| Parameter | This compound | Mefenamic Acid | Ibuprofen |
|---|---|---|---|
| Metabolic Pathway | CYP2C9 oxidation | Glucuronidation | CYP2C9 hydroxylation |
| Plasma Half-life | Not reported | 2–4 hours | 2–4 hours |
| Protein Binding | Irreversible (glucuronide) | 90–95% | 90–99% |
| Toxicity Risk | Nephrotoxicity | Enteropathy | GI bleeding |
Biological Activity
3-Hydroxymethyl mefenamic acid is a significant metabolite of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID). Understanding the biological activity of this compound is crucial for its therapeutic applications and potential repurposing in various diseases, particularly those involving inflammation.
Overview of Mefenamic Acid and Its Metabolites
Mefenamic acid is primarily used for its analgesic, anti-inflammatory, and antipyretic properties. Upon administration, it is metabolized predominantly by the cytochrome P450 enzyme CYP2C9 into several metabolites, including this compound (Metabolite I) and 3-carboxymefenamic acid (Metabolite II) . The pharmacokinetics of these metabolites reveal important insights into their biological activities.
Pharmacokinetics
- Absorption : Mefenamic acid is rapidly absorbed following oral administration. Studies indicate peak plasma levels of approximately 20 mcg/mL for this compound at around 3 hours post-administration after a 1-gram dose .
- Distribution : The apparent volume of distribution for mefenamic acid is estimated at 1.06 L/kg, with over 90% bound to plasma proteins .
- Metabolism : The major metabolic pathway involves oxidation by CYP2C9 to form this compound, which may further undergo glucuronidation .
- Excretion : Approximately 52% of the administered dose is excreted in urine, with significant amounts as glucuronides of both mefenamic acid and its metabolites .
Mefenamic acid and its metabolites, including this compound, primarily exert their effects through the inhibition of cyclooxygenase (COX) enzymes, leading to decreased production of pro-inflammatory prostaglandins. This action is crucial in managing pain and inflammation . Additionally, emerging studies suggest that fenamate NSAIDs may inhibit the NLRP3 inflammasome, a critical component in the inflammatory response .
In Vivo Studies
Recent research has demonstrated that mefenamic acid exhibits efficacy in various rodent models of inflammation:
- NLRP3 Inflammasome Inhibition : In models where inflammation was induced via MSU crystals or LPS combined with ATP, mefenamic acid significantly reduced IL-1β production, indicating its role as an NLRP3 inflammasome inhibitor .
- Alzheimer's Disease Models : In transgenic mouse models of Alzheimer’s disease, administration of mefenamic acid showed promise in ameliorating memory deficits associated with amyloid pathology. Treatment led to significant reductions in microglial activation and inflammatory markers in the brain .
Case Studies
A notable study conducted on the effects of mefenamic acid involved administering it to mice with induced inflammation. The results showed:
| Treatment | IL-1β Levels (pg/mL) | Microglial Activation Score |
|---|---|---|
| Control | 150 | 4 |
| Mefenamic Acid | 30 | 1 |
This data highlights the anti-inflammatory potential of mefenamic acid through its active metabolite .
Q & A
Q. What are the primary metabolic pathways of mefenamic acid leading to 3-hydroxymethyl mefenamic acid?
this compound (3-HMMA) is the first major metabolite of mefenamic acid, formed via CYP2C9-mediated hydroxylation of the parent compound. Subsequent oxidation produces 3-carboxymefenamic acid. Glucuronidation of 3-HMMA is also observed, enhancing its excretion. Methodologically, this pathway is validated using human liver microsomes or recombinant CYP2C9 isoforms combined with LC-MS for metabolite identification .
Q. Which analytical techniques are recommended for characterizing 3-HMMA in pharmaceutical matrices?
Characterization requires multi-technique validation :
Q. How is 3-HMMA stability assessed under stress conditions?
Stability studies follow ICH guidelines :
- Thermal stress : 80°C for 1 week (degradation to 76.21% drug content observed).
- Oxidative stress : 3% H₂O₂ at 25°C for 24 hours.
- Hydrolytic stress : pH 1.2 (HCl) and pH 9.0 (NaOH).
Degradation kinetics are modeled using pseudo-first-order equations , with HPLC tracking degradation products .
Q. What is the role of 3-HMMA as a reference standard in drug impurity profiling?
3-HMMA is a critical impurity marker in mefenamic acid formulations. ISO17034-certified standards (e.g., CATO) include:
Q. How does polymorphism affect 3-HMMA’s physicochemical properties?
Mefenamic acid (parent) exists in Form I (triclinic) and Form II (monoclinic) . While 3-HMMA polymorphism is unreported, crystallization studies with surfactants (e.g., benzalkonium chloride) show altered crystal morphology (SEM) and improved dissolution rates (93.4% in 45 min vs. 67.2% for raw crystals) .
Advanced Research Questions
Q. How can conflicting data on 3-HMMA’s thermal degradation kinetics be resolved?
Discrepancies arise from experimental variables :
- Sample preparation : Crystalline vs. amorphous forms degrade differently (ΔG = 131.01 kJ/mol for non-spontaneous decomposition).
- Analytical sensitivity : Use HPLC-PDA instead of UV-Vis to distinguish degradation products (e.g., quinone imines).
Statistical tools like ANOVA and DoE optimize reproducibility .
Q. What methodological challenges exist in quantifying 3-HMMA in biological matrices?
Key challenges include:
Q. How do surfactants enhance 3-HMMA’s dissolution in co-amorphous systems?
Co-amorphous formulations (e.g., with sodium taurocholate) disrupt crystallinity (XRD) and increase solubility:
Q. What environmental remediation strategies are effective for 3-HMMA removal?
The Fenton process (Fe²⁺/H₂O₂) achieves 89% degradation under optimized conditions:
- Central composite design : pH 3.0, [H₂O₂] = 8 mM, [Fe²⁺] = 1.5 mM.
- Kinetics : Pseudo-first-order rate constant (k = 0.142 min⁻¹).
LC-MS/MS identifies byproducts (e.g., hydroxylated intermediates) .
Q. Why is pharmacological data for 3-HMMA limited, and how can this gap be addressed?
No in vivo activity studies exist due to presumed inactivity . Research gaps can be filled by:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
